- Preparation of heterocycles as tyrosine kinase inhibitors, World Intellectual Property Organization, , ,

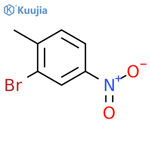

Cas no 957062-84-9 (4,4,5,5-Tetramethyl-2-(2-methyl-5-nitrophenyl)-1,3,2-dioxaborolane)

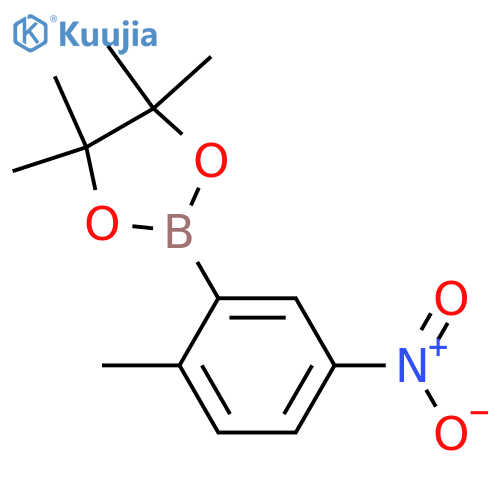

957062-84-9 structure

Nombre del producto:4,4,5,5-Tetramethyl-2-(2-methyl-5-nitrophenyl)-1,3,2-dioxaborolane

Número CAS:957062-84-9

MF:C13H18BNO4

Megavatios:263.097323894501

MDL:MFCD09027081

CID:803309

PubChem ID:17750269

4,4,5,5-Tetramethyl-2-(2-methyl-5-nitrophenyl)-1,3,2-dioxaborolane Propiedades químicas y físicas

Nombre e identificación

-

- 4,4,5,5-Tetramethyl-2-(2-methyl-5-nitrophenyl)-1,3,2-dioxaborolane

- 2-Methyl-5-nitrophenylboronic Acid Pinacol Ester

- 1,3,2-Dioxaborolane,4,4,5,5-tetramethyl-2-(2-methyl-5-nitrophenyl)-

- 2-METHYL-5-NITROBENZENEBORONIC ACID, PINACOL ESTER

- 2-Methyl-5-nitrophenyl boric acid pinacol ester

- 2-Methyl-5-nitrophenylboronic acid, pinacol ester

- 3-hydroxy-2,3-dimethylbutan-2-yl hydrogen 2-methyl-5-nitrophenylboronate

- PubChem18757

- LYFUUPOOXAXEEP-UHFFFAOYSA-N

- ZXBA000483

- OR3190

- MB06753

- FCH2821

- 4,4,5,5-Tetramethyl-2-(2-methyl-5-nitrophenyl)-1,3,2-dioxaborolane (ACI)

- 4,4,5,5-Tetramethyl-2-(2-methyl-5-nitrophenyl)[1,3,2]dioxaborolane

- 2-Methyl-5-nitrophenylboronic acid pinacol ester, AldrichCPR

- SY007279

- 957062-84-9

- DTXSID90590400

- MFCD09027081

- ?2-Methyl-5-nitrophenylboronic Acid Pinacol Ester

- SCHEMBL1897857

- EN300-7384043

- AKOS015950535

- 2-Methyl-5-nitrophenylboronicAcidPinacolEster

- CS-11163

- Z2049929780

-

- MDL: MFCD09027081

- Renchi: 1S/C13H18BNO4/c1-9-6-7-10(15(16)17)8-11(9)14-18-12(2,3)13(4,5)19-14/h6-8H,1-5H3

- Clave inchi: LYFUUPOOXAXEEP-UHFFFAOYSA-N

- Sonrisas: [O-][N+](C1C=C(B2OC(C)(C)C(C)(C)O2)C(C)=CC=1)=O

Atributos calculados

- Calidad precisa: 263.13300

- Masa isotópica única: 263.133

- Recuento atómico isotópico: 0

- Recuento de donantes vinculados al hidrógeno: 0

- Recuento de receptores de enlace de hidrógeno: 4

- Recuento de átomos pesados: 19

- Cuenta de enlace giratorio: 1

- Complejidad: 350

- Recuento de unidades de unión covalente: 1

- Recuento del Centro estereoscópico atómico definido: 0

- Recuento de centros estereoscópicos atómicos indefinidos: 0

- Recuento de centros tridimensionales de bonos fijos: 0

- Conteo indefinido de centros tridimensionales de Bond: 0

- Superficie del Polo topológico: 64.3

Propiedades experimentales

- Denso: 1.13

- Punto de ebullición: 378.9℃ at 760 mmHg

- Punto de inflamación: 182.9℃

- índice de refracción: 1.514

- PSA: 64.28000

- Logp: 2.72560

4,4,5,5-Tetramethyl-2-(2-methyl-5-nitrophenyl)-1,3,2-dioxaborolane Información de Seguridad

4,4,5,5-Tetramethyl-2-(2-methyl-5-nitrophenyl)-1,3,2-dioxaborolane Datos Aduaneros

- Código HS:2934999090

- Datos Aduaneros:

China Customs Code:

2934999090Overview:

2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

Declaration elements:

Product Name, component content, use to

Summary:

2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

4,4,5,5-Tetramethyl-2-(2-methyl-5-nitrophenyl)-1,3,2-dioxaborolane PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| abcr | AB213780-250 mg |

2-Methyl-5-nitrophenylboronic acid, pinacol ester; . |

957062-84-9 | 250mg |

€78.90 | 2023-05-06 | ||

| abcr | AB213780-10 g |

2-Methyl-5-nitrophenylboronic acid, pinacol ester; . |

957062-84-9 | 10g |

€336.70 | 2023-05-06 | ||

| Enamine | EN300-7384043-5.0g |

4,4,5,5-tetramethyl-2-(2-methyl-5-nitrophenyl)-1,3,2-dioxaborolane |

957062-84-9 | 95.0% | 5.0g |

$57.0 | 2025-03-11 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1110758-1g |

4,4,5,5-Tetramethyl-2-(2-methyl-5-nitrophenyl)-1,3,2-dioxaborolane |

957062-84-9 | 97% | 1g |

¥82.00 | 2024-04-23 | |

| Enamine | EN300-7384043-1.0g |

4,4,5,5-tetramethyl-2-(2-methyl-5-nitrophenyl)-1,3,2-dioxaborolane |

957062-84-9 | 95.0% | 1.0g |

$19.0 | 2025-03-11 | |

| Fluorochem | 212348-1g |

4,4,5,5-tetramethyl-2-(2-methyl-5-nitrophenyl)-1,3,2-dioxaborolane |

957062-84-9 | 95% | 1g |

£78.00 | 2022-03-01 | |

| Chemenu | CM136067-25g |

4,4,5,5-Tetramethyl-2-(2-methyl-5-nitrophenyl)-1,3,2-dioxaborolane |

957062-84-9 | 95%+ | 25g |

$375 | 2024-07-18 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D850684-5g |

2-Methyl-5-nitrophenylboronic Acid Pinacol Ester |

957062-84-9 | ≥97% | 5g |

¥615.60 | 2022-01-11 | |

| Cooke Chemical | A6005512-250mg |

2-Methyl-5-nitrophenylboronic acid, pinacol ester |

957062-84-9 | 98% | 250mg |

RMB 68.00 | 2025-02-21 | |

| Cooke Chemical | A6005512-1G |

2-Methyl-5-nitrophenylboronic acid, pinacol ester |

957062-84-9 | 98% | 1g |

RMB 125.60 | 2025-02-21 |

4,4,5,5-Tetramethyl-2-(2-methyl-5-nitrophenyl)-1,3,2-dioxaborolane Métodos de producción

Métodos de producción 1

Condiciones de reacción

1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; overnight, reflux

Referencia

Métodos de producción 2

Condiciones de reacción

1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 3.5 h, reflux

Referencia

- Preparation of isoquinoline derivatives as inhibitors of p38 mitogen-activated protein (p38MAP), World Intellectual Property Organization, , ,

Métodos de producción 3

Condiciones de reacción

1.1 Reagents: Sodium nitrite , Hydrogen bromide Solvents: Water ; 0 °C; 30 min, 0 °C

1.2 Reagents: Sodium acetate Solvents: Methanol ; 1 h, 25 °C

1.2 Reagents: Sodium acetate Solvents: Methanol ; 1 h, 25 °C

Referencia

- Synthesis of Amino- and Hydroxymethyl Benzoxaboroles: Prominent Scaffolds for Further Functionalization, European Journal of Organic Chemistry, 2019, 2019(10), 2050-2055

Métodos de producción 4

Condiciones de reacción

1.1 Catalysts: Copper bromide (CuBr) Solvents: Acetonitrile , Water ; 4 h, rt

Referencia

- Sandmeyer-type reaction to pinacol arylboronates in water phase: a green borylation process, Synlett, 2012, 23(9), 1394-1396

Métodos de producción 5

Condiciones de reacción

1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dichloromethane , 1,4-Dioxane ; 6 h, 100 °C

Referencia

- Preparation of pyrrolopyrimidine, pyrrolopyridine and indazole derivatives for treatment of cancer, Korea, , ,

Métodos de producción 6

Condiciones de reacción

1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; overnight, reflux

Referencia

- Preparation of substituted triazine phenylurea derivatives for preventing and treating protein kinase-associated diseases, World Intellectual Property Organization, , ,

Métodos de producción 7

Condiciones de reacción

1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ; rt → 100 °C; 16 h, 100 °C

Referencia

- Preparation of coumarin-like cyclic compound as MEK inhibitor, World Intellectual Property Organization, , ,

4,4,5,5-Tetramethyl-2-(2-methyl-5-nitrophenyl)-1,3,2-dioxaborolane Raw materials

- 2-Bromo-4-nitrotoluene

- 2-Methyl-5-nitroaniline

- Borate(1-),tetrafluoro-

- Bis(pinacolato)diborane

- Benzenediazonium,2-methyl-5-nitro-

4,4,5,5-Tetramethyl-2-(2-methyl-5-nitrophenyl)-1,3,2-dioxaborolane Preparation Products

4,4,5,5-Tetramethyl-2-(2-methyl-5-nitrophenyl)-1,3,2-dioxaborolane Literatura relevante

-

P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770

-

D. Pihler-Puzović,A. L. Hazel,T. Mullin Soft Matter, 2016,12, 7112-7118

-

Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259

-

Junping Hu,Yingchun Cheng,Hui Ying Yang,Yugui Yao,Shengyuan A. Yang Nanoscale, 2016,8, 15340-15347

-

Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126

957062-84-9 (4,4,5,5-Tetramethyl-2-(2-methyl-5-nitrophenyl)-1,3,2-dioxaborolane) Productos relacionados

- 2679926-32-8((3R)-3-(3-bromophenyl)-3-{(prop-2-en-1-yloxy)carbonylamino}propanoic acid)

- 1297613-70-7((1R)-2,2',3,3'-Tetrahydro-6,6'-di(2-naphthalenyl)-1,1'-spirobi[1H-indene]-7,7'-diol)

- 861581-93-3(8-Nitroquinolin-2-amine)

- 2411313-03-4(N-(5,6,7,8-tetrahydroindolizin-7-yl)prop-2-enamide)

- 93235-04-2(N-(2-aminoethyl)-N-methylpyridin-2-amine)

- 1111-88-2(Methane-d3, bromo-(6CI,7CI,8CI,9CI))

- 2300102-13-8(5-chloroquinoline-8-sulfonyl fluoride)

- 1261737-79-4(2,5-Bis(3-(trifluoromethyl)phenyl)pyridine-4-methanol)

- 2081869-58-9(3-(adamantan-1-yl)methoxypropan-1-amine)

- 1805666-62-9(Methyl 4-cyano-3-difluoromethyl-5-methoxybenzoate)

Proveedores recomendados

Amadis Chemical Company Limited

(CAS:957062-84-9)4,4,5,5-Tetramethyl-2-(2-methyl-5-nitrophenyl)-1,3,2-dioxaborolane

Pureza:99%/99%

Cantidad:25g/100g

Precio ($):169.0/676.0